2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol
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Overview
Description
“2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol” is a chemical compound with the CAS Number: 2296507-70-3 . It has a molecular weight of 175.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol” is represented by the formula C11H13NO . The compound’s structure includes a phenol group attached to a tetrahydropyridine ring .Physical And Chemical Properties Analysis
“2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 175.23 .Scientific Research Applications
Anti-inflammatory Agents
Tetrahydropyridines (THPs), which include the compounds , have been found to possess biologically active properties, specifically as anti-inflammatory agents . They have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .
Anticancer Agents
THP-containing compounds have been synthesized and found to possess anticancer properties . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties .
Drug Discovery and Design
THP-containing motifs are being utilized as lead compounds in drug discovery and design . Structure-activity relationship (SAR) studies of newly reported THP derivatives help shed light on the significance of utilizing these motifs .
Neurological Research
Research studies have deduced that MPTP, a powerful neurotoxic prodrug that includes THPs, travels through the blood-brain barrier to the substantia nigra to selectively target dopaminergic neurons . This replicates the motor symptoms associated with Parkinson’s Disease .
Antiproliferative Activity
Some compounds, such as 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, have shown antiproliferative effects, inducing cell death . They have also been found to reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as a potent pH indicator . This enables both fluorescence intensity-based and ratiometric pH sensing .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if feeling unwell .
Mechanism of Action
Target of Action
It is known that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thp-containing compounds have been synthesized by the inspiration of known bioactive natural products . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties .
Biochemical Pathways
Thp-containing compounds have been found to possess anti-inflammatory and anticancer properties , suggesting that they may interact with pathways related to inflammation and cell proliferation.
Result of Action
Given the known anti-inflammatory and anticancer properties of thp-containing compounds , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-2,4-6,12-13H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMGESNRIYCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol |
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